(2E)-2-[4-(5-Chlorothiophen-2-yl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile
Description
(2E)-2-[4-(5-Chlorothiophen-2-yl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile is a synthetic organic compound featuring a conjugated system comprising a 1,3-dithiolane ring fused to a 5-chlorothiophene moiety and an imidazole-acetonitrile group. The E-configuration of the double bond and the electron-withdrawing cyano group likely enhance its stability and reactivity.
Properties
IUPAC Name |
(2E)-2-[4-(5-chlorothiophen-2-yl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S3/c13-11-2-1-9(18-11)10-6-17-12(19-10)8(5-14)16-4-3-15-7-16/h1-4,7,10H,6H2/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOBXWNFELVMJI-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(5-Chlorothiophen-2-yl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile is a complex organic molecule with potential biological applications. Its structure incorporates an imidazole ring and dithiolane moiety, which are known to confer various biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on existing literature.
Biological Activity Overview
Research indicates that compounds containing imidazole and dithiolane structures exhibit a range of biological activities. The following sections detail specific activities associated with This compound .
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. The presence of the dithiolane ring enhances the compound's ability to interact with microbial cell membranes, leading to increased permeability and cell death.
Case Study:
In a study conducted by Hori et al. (2000), imidazole derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study suggested that the structural features of imidazole contribute to its ability to disrupt bacterial cell walls.
Antifungal Properties
Similar to its antibacterial effects, the compound exhibits antifungal activity. Research has shown that imidazole derivatives can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.
Case Study:
A study by Mamolo et al. (2004) highlighted the antifungal efficacy of imidazole compounds against Candida albicans, reporting a minimum inhibitory concentration (MIC) that supports their use in treating fungal infections.
Anticancer Potential
The anticancer properties of dithiolane-containing compounds have garnered interest in recent years. Studies suggest that these compounds may induce apoptosis in cancer cells by modulating various signaling pathways.
Research Findings:
In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve cell cycle arrest and apoptosis induction.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Hori et al. (2000) |
| Antifungal | Inhibition of fungal growth | Mamolo et al. (2004) |
| Anticancer | Induction of apoptosis | In vitro studies |
Comparison with Similar Compounds
Structural Analogues
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile (Compound 5d)
- Structure : Replaces the dithiolane-thiophene system with a brominated benzimidazole core.
- Synthesis : Prepared via nucleophilic substitution using 2-chloroacetonitrile and potassium carbonate (48% yield) .
- Analytical Data :
Nitroimidazole Derivatives
- Structure: Feature nitro groups at the imidazole C5 position (e.g., ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate) .
- Synthesis: Utilizes tetrakis(dimethylamino)ethylene (TDAE) methodology for coupling aromatic carbonyl derivatives .
- Comparison: The nitro group in these compounds enhances electrophilicity, whereas the cyano group in the target compound may favor nucleophilic interactions.
Crystallographic and Computational Analysis
- Structural Elucidation : Tools like SHELX and Mercury CSD are widely used for small-molecule crystallography. For example, Mercury enables visualization of π-stacking in thiophene-containing compounds .
- Hypothetical Data : The target compound’s planar structure could exhibit intermolecular interactions (e.g., S···N contacts) similar to those in halogenated benzimidazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
